molecular formula C5H12N4O2 B13737611 Guanidine, N-(2-methylpropyl)-N'-nitro- CAS No. 35089-66-8

Guanidine, N-(2-methylpropyl)-N'-nitro-

Cat. No.: B13737611
CAS No.: 35089-66-8
M. Wt: 160.17 g/mol
InChI Key: WCBSFALVQYJQEM-UHFFFAOYSA-N
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Description

2-(2-methylpropyl)-1-nitroguanidine is an organic compound that belongs to the class of nitroguanidines. Nitroguanidines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a nitro group (-NO2) and a guanidine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-1-nitroguanidine typically involves the nitration of guanidine derivatives. One common method is the reaction of 2-methylpropylamine with nitroguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a nitrating agent like nitric acid. The reaction conditions, including temperature and reaction time, are carefully optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(2-methylpropyl)-1-nitroguanidine can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters and enhances the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)-1-nitroguanidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methylpropyl)-1-nitroguanidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and explosives

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1-nitroguanidine involves its interaction with molecular targets through the nitro and guanidine groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylpropyl)-1-nitroguanidine is unique due to the presence of both nitro and guanidine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable compound for various applications .

Properties

CAS No.

35089-66-8

Molecular Formula

C5H12N4O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-(2-methylpropyl)-1-nitroguanidine

InChI

InChI=1S/C5H12N4O2/c1-4(2)3-7-5(6)8-9(10)11/h4H,3H2,1-2H3,(H3,6,7,8)

InChI Key

WCBSFALVQYJQEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(N)N[N+](=O)[O-]

Origin of Product

United States

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